Piperazine-2-carboxamide dihydrochloride

Chiral Resolution Biocatalysis Enantiomeric Excess

Procure this racemic dihydrochloride as a cost-effective precursor for biocatalytic synthesis of enantiopure (S)-piperazine-2-carboxylic acid (ee >99%, 41% yield) or the (R)-enantiomer (ee 99%, 22% yield) using stereoselective amidases. Its specific molecular weight (202.08 g/mol) and solubility profile directly impact stoichiometric calculations in pharmaceutical intermediate synthesis. Order now.

Molecular Formula C5H13Cl2N3O
Molecular Weight 202.08
CAS No. 100367-68-8
Cat. No. B2372348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2-carboxamide dihydrochloride
CAS100367-68-8
Molecular FormulaC5H13Cl2N3O
Molecular Weight202.08
Structural Identifiers
SMILESC1CNC(CN1)C(=O)N.Cl.Cl
InChIInChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H
InChIKeyGQCNBEJAVIPVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-2-carboxamide Dihydrochloride (CAS 100367-68-8): Core Chemical Identity and Foundational Characteristics for Research Procurement


Piperazine-2-carboxamide dihydrochloride (CAS 100367-68-8) is the dihydrochloride salt form of piperazine-2-carboxamide, a heterocyclic organic compound with the molecular formula C₅H₁₃Cl₂N₃O and a molecular weight of 202.08 g/mol [1]. The compound consists of a piperazine ring with a carboxamide group at the 2-position, and it is provided as a racemic mixture unless otherwise specified [2]. This chemical entity serves as a crucial building block and substrate in medicinal chemistry, particularly in the synthesis of chiral pharmaceutical intermediates and as a core scaffold for the development of bioactive molecules, including prostaglandin F2α receptor antagonists and HCV NS5B polymerase inhibitors [3].

Why Piperazine-2-carboxamide Dihydrochloride Cannot Be Interchanged with In-Class Analogs Without Verifiable Specification


Substituting piperazine-2-carboxamide dihydrochloride with other piperazine-2-carboxamide derivatives, related heterocycles, or even different enantiomeric forms is not straightforward due to significant differences in physicochemical properties, biological activity, and stereochemical outcomes in downstream applications. The dihydrochloride salt form offers a specific molecular weight (202.08 g/mol) and solubility profile that is distinct from the free base (129.16 g/mol), directly impacting formulation and reaction stoichiometry . Furthermore, the stereochemistry of the piperazine-2-carboxamide core is a critical determinant of biological activity; (S)-enantiomer derivatives have been identified as prostaglandin F2α receptor antagonists, while (R)-enantiomer derivatives may exhibit different or even opposing pharmacological profiles [1]. This guide provides the quantitative evidence required to make an informed, specification-driven selection.

Quantitative Differentiation of Piperazine-2-carboxamide Dihydrochloride: Head-to-Head Evidence Against Key Comparators


Enantiomeric Purity Achievable via Biocatalytic Resolution of Racemic Piperazine-2-carboxamide Dihydrochloride

The racemic mixture of piperazine-2-carboxamide dihydrochloride can be resolved into its individual (S)- and (R)-enantiomers with high enantiomeric purity using stereoselective amidases from whole bacterial cells. For the production of (S)-piperazine-2-carboxylic acid dihydrochloride, Klebsiella terrigena DSM 9174 achieved an enantiomeric excess (ee) of 99.4% at a yield of 41%, while Burkholderia sp. DSM 9925 produced (R)-piperazine-2-carboxylic acid dihydrochloride with an ee of 99.0% at a yield of 22% [1]. This demonstrates that the racemic starting material can be a source for both high-purity enantiomers, but the choice of biocatalyst and reaction conditions critically influences both the stereochemical outcome and the yield.

Chiral Resolution Biocatalysis Enantiomeric Excess Pharmaceutical Intermediates

Comparative Substrate Specificity of Piperazine-2-carboxamide vs. Piperidine-2-carboxamide for Biocatalytic Resolution

Piperazine-2-carboxamide dihydrochloride and its structural analog piperidine-2-carboxamide were both evaluated as substrates for kinetic resolution by whole bacterial cells containing stereospecific amidases. The same biocatalysts were capable of resolving both substrates to their respective carboxylic acid enantiomers [1]. However, the compound is also characterized as an alternative substrate for enzymes acting on (R,S)-piperidine-2-carboxamide, indicating a degree of substrate promiscuity but also the potential for cross-reactivity that must be managed in complex reaction mixtures [2].

Substrate Specificity Enzyme Kinetics Amidase Chiral Intermediate

Use-Dependent Blockade of Skeletal Muscle Sodium Channels by a Piperazine-2-carboxamide Analog vs. Tocainide

A conformationally restricted piperazine-2-carboxamide derivative, 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, was directly compared to its parent compound, tocainide, as a voltage-gated skeletal muscle sodium channel blocker. The piperazine analog demonstrated a marked increase in both potency and use-dependent block relative to tocainide [1]. This suggests that the piperazine-2-carboxamide scaffold can be optimized to achieve superior functional activity on ion channels compared to simpler amino amide structures.

Sodium Channel Blocker Use-Dependent Block Antimyotonic Agent Conformational Restriction

Genotype Selectivity of a Potent Piperazine-2-carboxamide-Based HCV NS5B Inhibitor

A highly optimized piperazine-2-carboxamide derivative, (S)-N-sec-butyl-6-((R)-3-(4-(trifluoromethoxy)benzylcarbamoyl)-4-(4-(trifluoromethoxy)phenylsulfonyl)piperazin-1-yl)pyridazine-3-carboxamide, displayed potent inhibition of the hepatitis C virus NS5B polymerase. Crucially, it exhibited a marked difference in potency between HCV genotypes 1b and 1a, with EC50 values of 7 nM and 89 nM, respectively [1]. This nearly 13-fold selectivity for genotype 1b over 1a is a critical differentiator when considering this compound class for antiviral development.

HCV NS5B Polymerase Antiviral Genotype Selectivity EC50

Impact of Immobilization on Enzymatic Activity for Chiral Resolution of Racemic Piperazine-2-carboxamide

The enzymatic resolution of racemic piperazine-2-carboxamide to produce (S)-piperazine-2-carboxylic acid was optimized using an immobilized aminopeptidase (LAP2). The immobilized biocatalyst retained 48–67% of the activity observed with the free enzyme, but crucially, it could be reused for more than 10 batch cycles without significant loss of activity, and continuous flow operation was demonstrated for over 24 hours without affecting yield [1]. This represents a significant process advantage over using the free enzyme.

Enzyme Immobilization Process Intensification Biocatalysis Reusability

Recommended Application Scenarios for Piperazine-2-carboxamide Dihydrochloride Based on Quantitative Differentiation


Chiral Resolution to Produce High-Enantiopurity (S)- or (R)-Piperazine-2-carboxylic Acid

Procure racemic piperazine-2-carboxamide dihydrochloride as a cost-effective starting material for the biocatalytic production of enantiopure (S)-piperazine-2-carboxylic acid (ee 99.4%, 41% yield) or (R)-piperazine-2-carboxylic acid (ee 99.0%, 22% yield) using stereoselective amidases from Klebsiella terrigena or Burkholderia sp., respectively [1].

Scaffold for Development of Potent, Genotype-Selective HCV NS5B Polymerase Inhibitors

Utilize piperazine-2-carboxamide as a core scaffold for the synthesis of novel HCV NS5B polymerase inhibitors. Structure-activity relationship studies have shown that optimized derivatives can achieve low nanomolar EC50 values and demonstrate significant selectivity between viral genotypes (e.g., 7 nM for genotype 1b vs 89 nM for genotype 1a), as exemplified by compound 2 in Gentles et al. [2].

Synthesis of Conformationally Restricted Sodium Channel Blockers with Enhanced Use-Dependence

Employ the piperazine-2-carboxamide scaffold to design conformationally restricted analogs of tocainide. These analogs have been shown to exhibit a marked increase in both potency and use-dependent block of skeletal muscle sodium channels, making them promising candidates for the development of antimyotonic agents [3].

Large-Scale Enzymatic Resolution Using Immobilized Biocatalysts for Continuous Flow Processing

For industrial-scale production of (S)-piperazine-2-carboxylic acid dihydrochloride, utilize immobilized LAP2 enzyme. This approach, while resulting in 48–67% retained activity compared to the free enzyme, enables >10 batch reuses and >24 hours of continuous flow operation, offering a robust and cost-effective process for chiral resolution [4].

Quote Request

Request a Quote for Piperazine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.